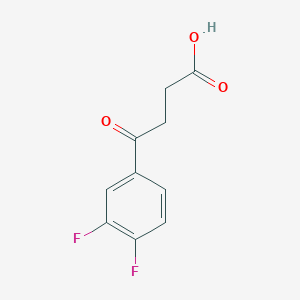

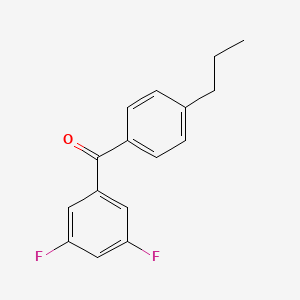

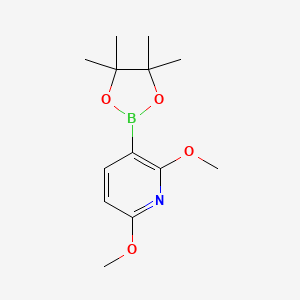

![molecular formula C11H15BrN2O2S B1302809 1-[2-ブロモ-4-(メチルスルホニル)フェニル]ピペラジン CAS No. 849035-69-4](/img/structure/B1302809.png)

1-[2-ブロモ-4-(メチルスルホニル)フェニル]ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied and synthesized for their potential pharmacological properties, including antidepressant and antianxiety activities, as well as anti-malarial and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of novel piperazine derivatives with furan and phenyl substituents was achieved through Claisen Schmidt condensation followed by cyclization and Mannich's reaction . Similarly, the synthesis of 1-benzhydryl-4-phenylmethane sulfonyl piperazine was carried out by reacting 1-benzhydryl piperazine with phenylmethane sulfonyl chloride . Another study reported the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by reaction with 2-furoyl-1-piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using techniques such as IR, NMR, and mass spectrometry. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within the crystal lattice. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide revealed a monoclinic system with layers of polar regions linked by hydrogen bonds and hydrophobic regions with π-π stacking interactions . The crystal structure of 1-benzhydryl-4-phenylmethane sulfonyl piperazine showed an orthorhombic crystal class with the piperazine ring adopting a chair conformation .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups. The bromoethylsulfonium salt has been used as an annulation agent to synthesize 1,4-heterocyclic compounds such as morpholines and piperazines . The presence of substituents like sulfonyl groups can influence the reactivity and the type of reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting their biological activity and pharmacokinetics. The antidepressant and antianxiety activities of some piperazine derivatives were evaluated using behavioral tests in mice, indicating the potential of these compounds in therapeutic applications . The enzyme inhibitory activity and antibacterial effects of certain derivatives also highlight their potential as therapeutic agents .

科学的研究の応用

選択的COX-2阻害剤の設計と合成

この化合物は、新しい2-(4-(メチルスルホニル)フェニル)-N-フェニルイミダゾ[1,2-a]ピリジン-3-アミンを、選択的COX-2阻害剤として設計および合成するために使用されてきた 。設計された化合物は、2段階反応によって合成された。 最初の段階では、アニリン誘導体とα-ブロモ-4-(メチルスルホニル)アセトフェノンとの反応によって、様々な1-(4-(メチルスルホニル)フェニル)-2-(フェニルアミノ)エタン-1-誘導体が得られた .

生物学的評価

合成された化合物の生物学的評価は、酵素阻害アッセイとホルマリン試験によって行われた 。 これらの化合物のうち、8-メチル-2-(4-(メチルスルホニル)フェニル)-N-(p-トリル)イミダゾ[1,2-a]ピリジン-3-アミン(5n)は、COX-2酵素に対して、最高の効力(IC50 0.07μM)と選択性(選択性指数508.6)を示した .

抗菌活性

この化合物は、抗菌活性を持つことが知られているチアゾールとスルホンアミド基を組み合わせたN-(4-(4-(メチルスルホニル)フェニル)-5-フェニルチアゾール-2-イル)ベンゼンスルホンアミド誘導体の合成に使用されてきた 。 これらの分子は、単独で、および細胞透過性ペプチドであるオクタアルギニンとの複合体において、抗菌活性について調査されている .

複素環式化合物の合成

この化合物は、複素環式化合物の合成に使用されてきた。 複素環式化合物の合成に関する研究では、様々な複素環を生成するための特定の骨格の反応性を調査している.

Safety and Hazards

特性

IUPAC Name |

1-(2-bromo-4-methylsulfonylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVVWFZPPZXANM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375517 |

Source

|

| Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849035-69-4 |

Source

|

| Record name | 1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 849035-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

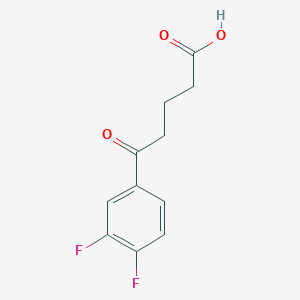

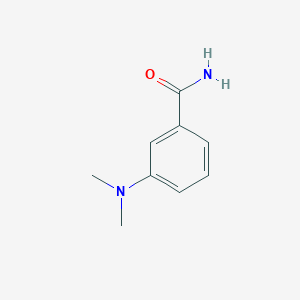

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-3-phenyl-propylamine](/img/structure/B1302741.png)

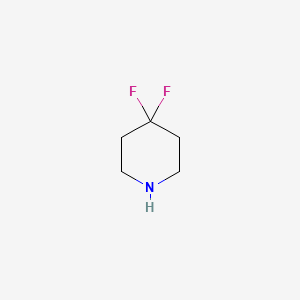

![6,7-dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1302745.png)

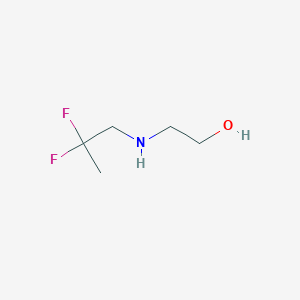

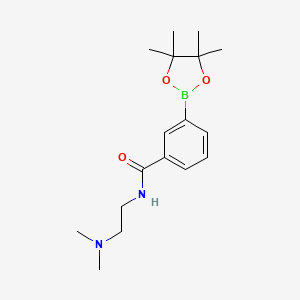

![1-[4-(Dimethylamino)phenyl]-2-thiourea](/img/structure/B1302753.png)